![molecular formula C15H16F3N3O5 B15244045 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a complex organic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to altered cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-A]pyridine derivatives, such as:
Uniqueness
What sets 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid apart is its combination of functional groups, which confer unique chemical properties and reactivity. The presence of the tert-butoxycarbonyl group provides protection during synthetic processes, while the methoxy and trifluoromethyl groups enhance its stability and biological activity .
Propriétés
Formule moléculaire |
C15H16F3N3O5 |
|---|---|
Poids moléculaire |
375.30 g/mol |
Nom IUPAC |
7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3N3O5/c1-14(2,3)26-13(24)19-7-5-6-8(25-4)21-10(7)9(12(22)23)11(20-21)15(16,17)18/h5-6H,1-4H3,(H,19,24)(H,22,23) |
Clé InChI |
AWMHYPCRKVIYES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(N2C1=C(C(=N2)C(F)(F)F)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



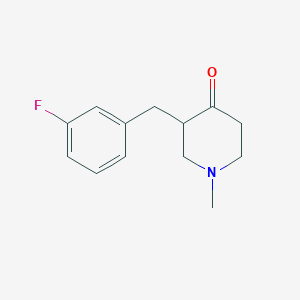

![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
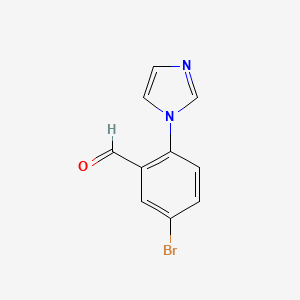
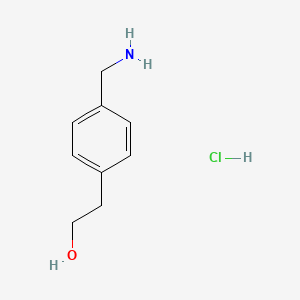
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
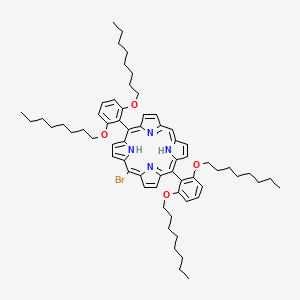

![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)

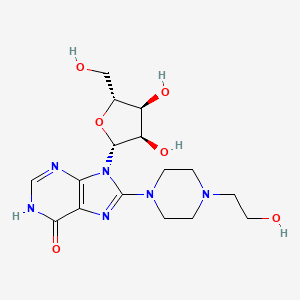
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
